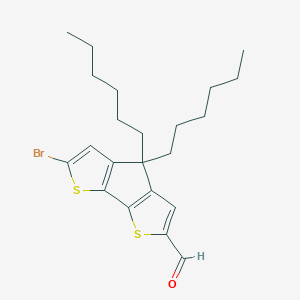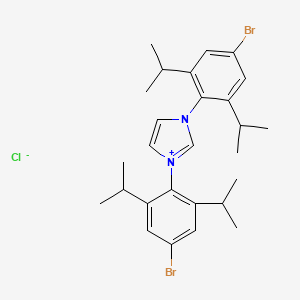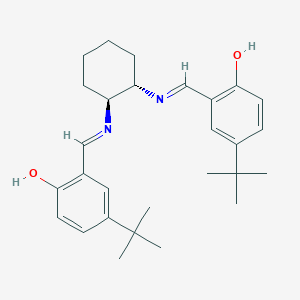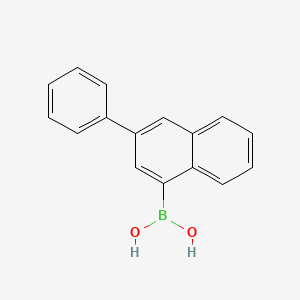![molecular formula C11H13F3N4O3 B8212410 tert-butyl (NZ)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B8212410.png)
tert-butyl (NZ)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N’-TFA-pyrazole-1-carboxamidine typically involves the reaction of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine . This reaction yields the mono-Boc derivative, which is then further reacted with trifluoroacetic anhydride to produce the final compound .
Industrial Production Methods: While specific industrial production methods for N-Boc-N’-TFA-pyrazole-1-carboxamidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Boc-N’-TFA-pyrazole-1-carboxamidine primarily undergoes guanidinylation reactions, where it installs monoprotected boc-guanidine on primary and secondary amines . This compound is particularly effective with electron-deficient and hindered amines .
Common Reagents and Conditions: The common reagents used in reactions involving N-Boc-N’-TFA-pyrazole-1-carboxamidine include primary and secondary amines, diisopropylethylamine, and trifluoroacetic anhydride . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from reactions involving N-Boc-N’-TFA-pyrazole-1-carboxamidine are monoprotected boc-guanidine derivatives . These products are valuable intermediates in the synthesis of various biologically active compounds and pharmaceuticals .
Scientific Research Applications
N-Boc-N’-TFA-pyrazole-1-carboxamidine has a wide range of applications in scientific research. It is primarily used in peptide synthesis, where it serves as a guanidinylation reagent . This compound is also utilized in the synthesis of complex natural products, such as araiosamines . Additionally, it finds applications in medicinal chemistry for the development of new drugs and in materials science for the modification of polymers and other materials .
Mechanism of Action
The mechanism of action of N-Boc-N’-TFA-pyrazole-1-carboxamidine involves the installation of monoprotected boc-guanidine on primary and secondary amines . This process is facilitated by the electron-withdrawing trifluoroacetyl group, which enhances the reactivity of the compound towards nucleophilic attack by amines . The resulting guanidine derivatives are important intermediates in various synthetic pathways .
Comparison with Similar Compounds
N-Boc-N’-TFA-pyrazole-1-carboxamidine is unique in its ability to efficiently install monoprotected boc-guanidine on electron-deficient and hindered amines . Similar compounds include N,N’-Di-Boc-1H-pyrazole-1-carboxamidine and other guanidinylation reagents . N-Boc-N’-TFA-pyrazole-1-carboxamidine stands out due to its high reactivity and selectivity in guanidinylation reactions .
Properties
IUPAC Name |
tert-butyl (NZ)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMUJVVPAITXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/NC(=O)C(F)(F)F)\N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine](/img/structure/B8212333.png)

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B8212350.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide](/img/structure/B8212351.png)



![1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8212373.png)


![(R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B8212405.png)


